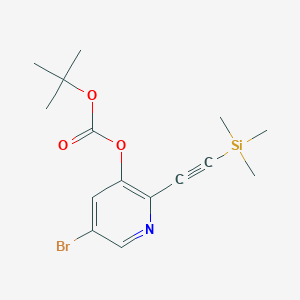

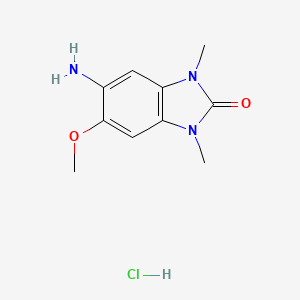

![molecular formula C13H9BrIN3O2S B1521727 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine CAS No. 875781-45-6](/img/structure/B1521727.png)

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

Descripción general

Descripción

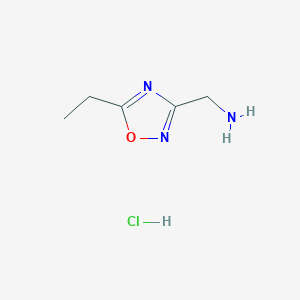

“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” is a solid, colorless or light yellow crystal that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . It has a complex heterocyclic structure with many important properties and uses .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H9BrIN3O2S, and its molecular weight is 478.1 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

“this compound” is a strong oxidizing agent that can carry out oxidation reactions with many organic and inorganic substances . The specific chemical reactions involving this compound are not clearly mentioned in the available resources.Physical and Chemical Properties Analysis

“this compound” has a high melting point and boiling point, and it can exist stably at high temperatures . Its predicted boiling point is 560.1±60.0 °C, and its predicted density is 2.11±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Actividad antimicrobiana

Los derivados de pirrolopirazina han mostrado una actividad antimicrobiana significativa . Podrían utilizarse en el desarrollo de nuevos fármacos antimicrobianos.

Actividad antiinflamatoria

Estos compuestos también han demostrado propiedades antiinflamatorias . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades inflamatorias.

Actividad antiviral

Los derivados de pirrolopirazina han exhibido actividades antivirales . Podrían explorarse para el desarrollo de terapias antivirales.

Actividad antifúngica

Estos compuestos han mostrado propiedades antifúngicas . Esto sugiere un posible uso en el tratamiento de infecciones fúngicas.

Actividad antioxidante

Los derivados de pirrolopirazina han demostrado actividades antioxidantes . Podrían utilizarse en el desarrollo de terapias antioxidantes.

Actividad antitumoral

Estos compuestos han mostrado potencial en la actividad antitumoral . Esto sugiere que podrían explorarse para el desarrollo de terapias contra el cáncer.

Actividad inhibitoria de quinasas

Los derivados de 5H-pirrolo[2,3-b]pirazina, en particular, han mostrado más actividad en la inhibición de quinasas . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades relacionadas con la actividad de las quinasas.

Investigación en descubrimiento de fármacos

La estructura de pirrolopirazina es un andamiaje atractivo para la investigación en descubrimiento de fármacos . Podría utilizarse en el diseño y síntesis de nuevas pistas para tratar diversas enfermedades.

Safety and Hazards

“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” may be irritating to the eyes, skin, and mucous membranes at high concentrations, and contact should be avoided . When using it, gloves, protective glasses, and a protective mask should be worn, and the operation should be carried out in a well-ventilated place .

Propiedades

IUPAC Name |

2-bromo-7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONWBLJGJMTBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrIN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671912 | |

| Record name | 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875781-45-6 | |

| Record name | 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

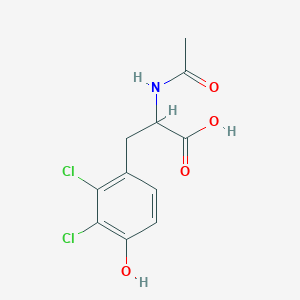

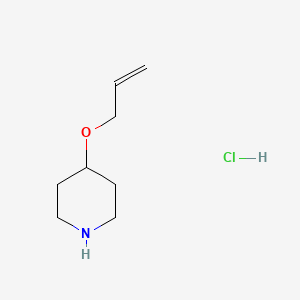

![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1521648.png)

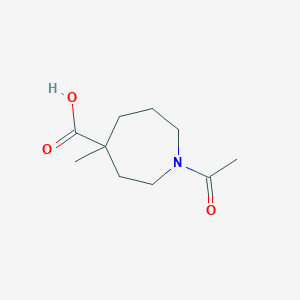

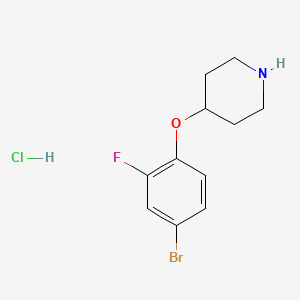

![3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521650.png)

![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)

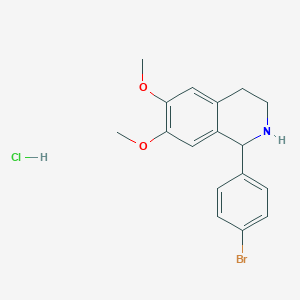

![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)

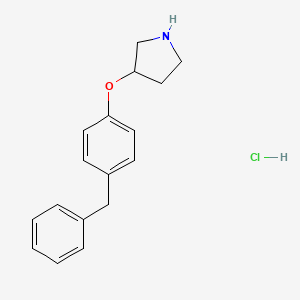

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)